

Application Notes and Protocols for MAX8 in Preclinical Animal Models

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Compound of Interest

Compound Name: MAX8

Cat. No.: B15599402

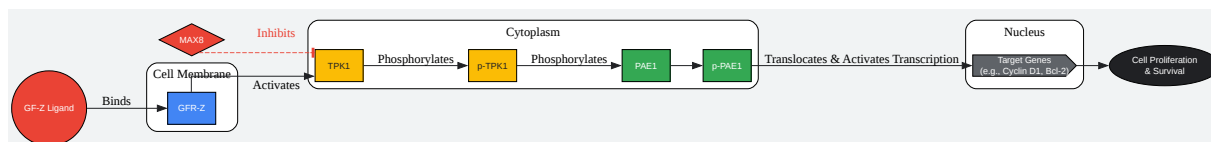
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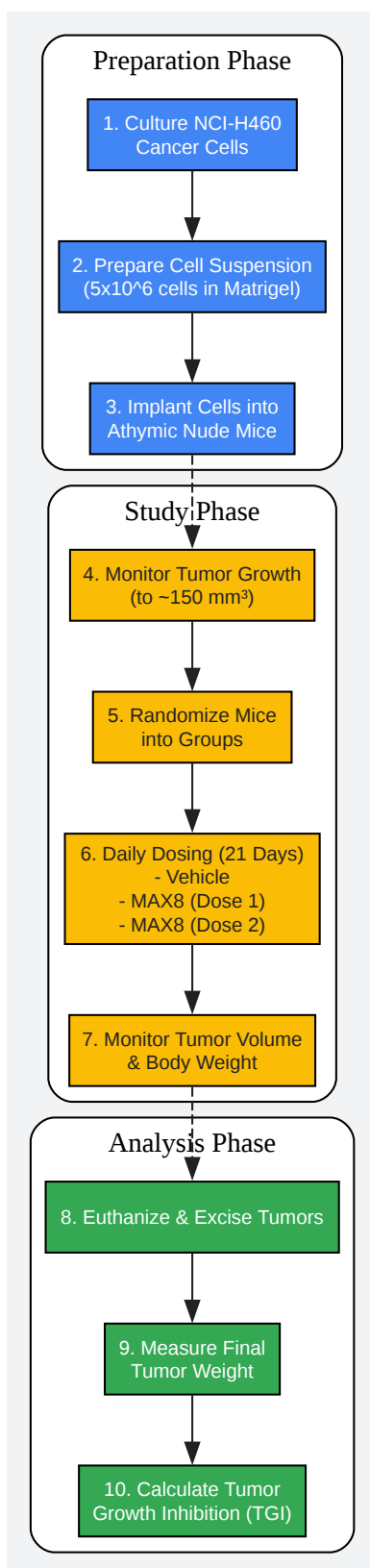
Introduction

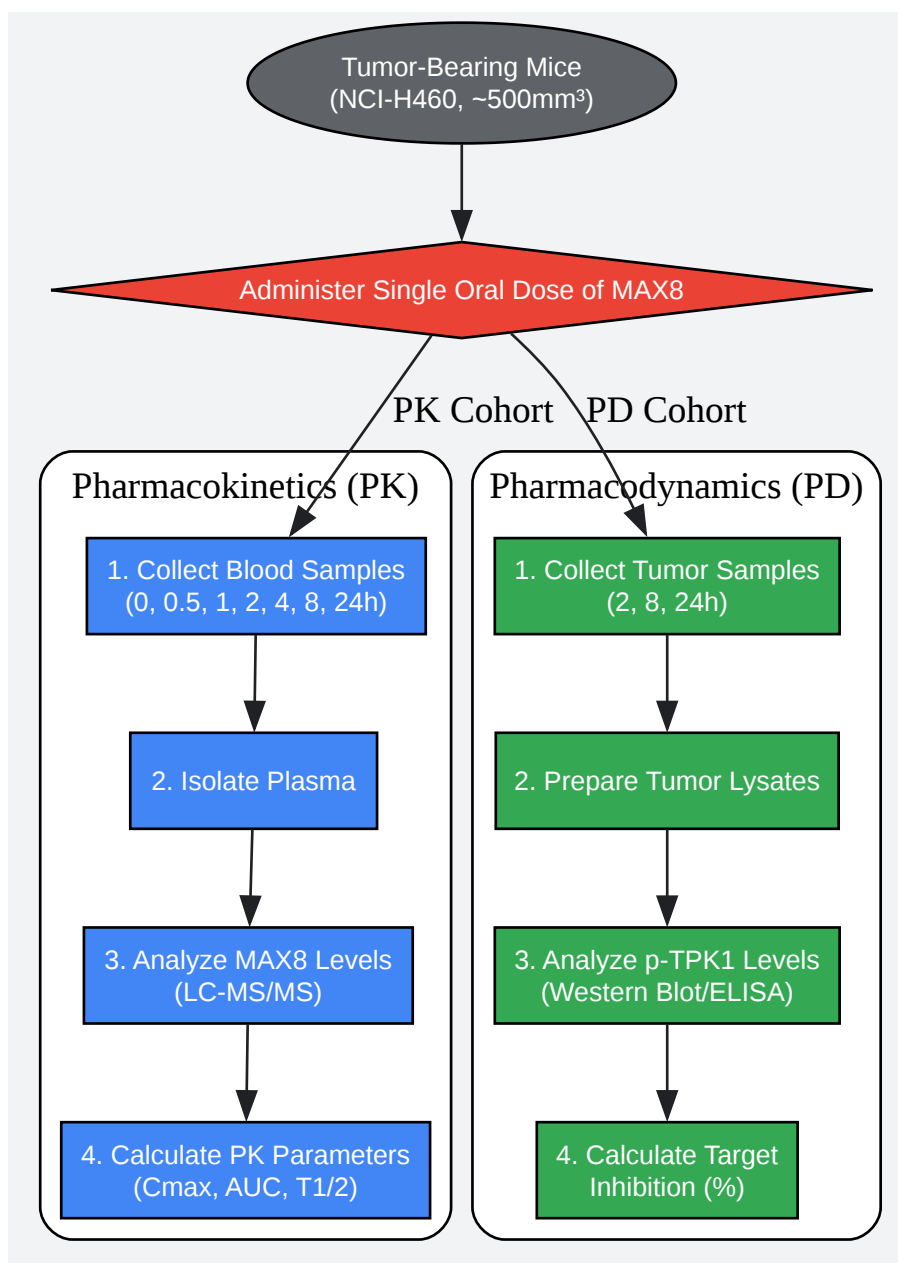
MAX8 is a novel, potent, and highly selective small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a critical downstream effector of the Growth Factor Receptor-Z (GFR-Z) signaling pathway. Hyperactivation of this pathway has been identified as a key driver in various solid tumors, particularly in non-small cell lung cancer (NSCLC), making TPK1 a compelling therapeutic target. These application notes provide detailed protocols for evaluating the in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of **MAX8** in a human NSCLC xenograft model.

Mechanism of Action: Inhibition of the GFR-Z/TPK1 Signaling Pathway

The GFR-Z pathway is initiated by the binding of its cognate ligand, Growth Factor-Z (GF-Z), leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, culminating in the activation of TPK1. Activated TPK1 phosphorylates the transcription factor Proliferation-Associated Element 1 (PAE1), which then translocates to the nucleus to promote the expression of genes essential for cell cycle progression and cell survival. **MAX8** selectively binds to the ATP-binding pocket of TPK1, preventing its activation and thereby inhibiting the entire downstream signaling cascade.







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